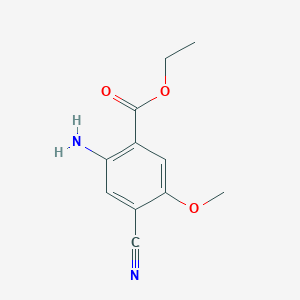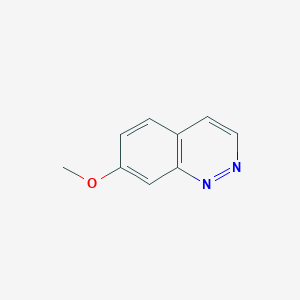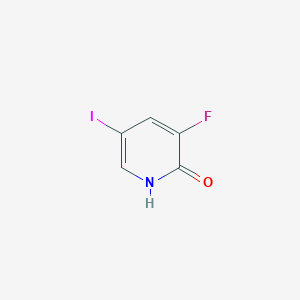
3-Fluoro-2-hydroxy-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyridines It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodopyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 3-fluoropyridin-2(1H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of 3-Fluoro-5-iodopyridin-2(1H)-one may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodopyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-chloropyridin-2(1H)-one
- 3-Fluoro-5-bromopyridin-2(1H)-one
- 3-Fluoro-5-methylpyridin-2(1H)-one
Uniqueness
Compared to its analogs, 3-Fluoro-5-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological systems and its utility in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H3FINO |
|---|---|
Peso molecular |
238.99 g/mol |
Nombre IUPAC |
3-fluoro-5-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3FINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |
Clave InChI |
ONQHMUYQFHVHPS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




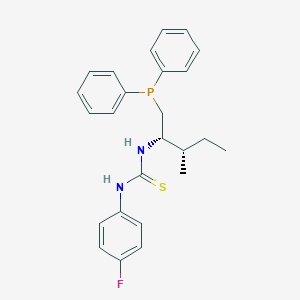
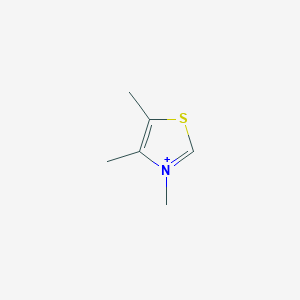

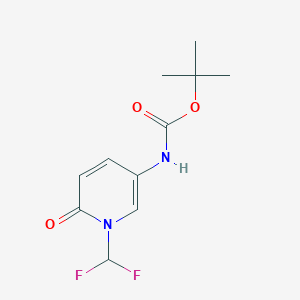
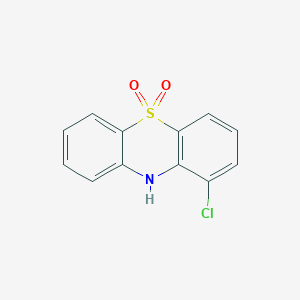

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
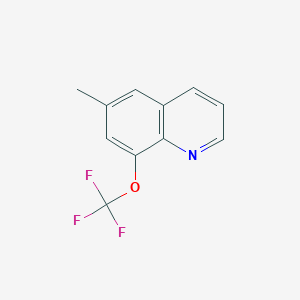
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)
